4-(Furan-2-ylmethoxy)aniline
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Overview
Description
4-(Furan-2-ylmethoxy)aniline is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a methoxy group, which is further connected to an aniline moiety
Mechanism of Action
Target of Action
Furan derivatives, to which this compound belongs, have been known to exhibit antibacterial activity . They have been used in the fight against bacterial strain-caused infection .
Mode of Action
Furan-containing compounds are known for their wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
Furan derivatives have been explored for their bioconversion properties . For instance, Trichoderma atroviride, a genetically engineered fungi, achieved high levels of bioconversion of HMF (a furan derivative) to 2,5 diformylfuran .
Pharmacokinetics
The compound’s molecular weight is 18921 , which could influence its pharmacokinetic properties.
Result of Action
Furan derivatives have shown a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The stability and reactivity of furan derivatives can be influenced by the choice of boron reagents in suzuki–miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-ylmethoxy)aniline typically involves the reaction of 4-chloroaniline with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Furan-2-ylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group in the aniline moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(Furan-2-ylmethoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its furan moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
4-(Furan-2-ylmethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of an aniline moiety.
4-(Furan-2-ylmethoxy)phenol: Similar structure but with a hydroxyl group instead of an aniline moiety.
4-(Furan-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline moiety.
Uniqueness: 4-(Furan-2-ylmethoxy)aniline is unique due to its combination of a furan ring and an aniline moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(furan-2-ylmethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h1-7H,8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVOTBDSASKFPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390302 |
Source
|
Record name | 4-(furan-2-ylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808604 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
179246-32-3 |
Source
|
Record name | 4-(furan-2-ylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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